Trimethyl[(non-4-en-5-yl)oxy]silane
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Overview
Description
Trimethyl[(non-4-en-5-yl)oxy]silane is an organosilicon compound with the molecular formula C12H26OSi. This compound features a silicon atom bonded to three methyl groups and an alkoxy group derived from non-4-en-5-ol. Organosilicon compounds like this compound are widely used in various fields due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(non-4-en-5-yl)oxy]silane typically involves the reaction of non-4-en-5-ol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the nucleophilic substitution of the hydroxyl group in non-4-en-5-ol with the trimethylsilyl group from trimethylchlorosilane, resulting in the formation of this compound and hydrogen chloride as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(non-4-en-5-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Trimethyl[(non-4-en-5-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Trimethyl[(non-4-en-5-yl)oxy]silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom forms stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a versatile intermediate in chemical reactions. The pathways involved include nucleophilic substitution, where the trimethylsilyl group is replaced by other functional groups, and oxidation-reduction reactions that modify the silicon-oxygen bond.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Trimethylsilyl chloride: Used as a reagent in the synthesis of Trimethyl[(non-4-en-5-yl)oxy]silane.
Uniqueness
This compound is unique due to the presence of the non-4-en-5-yl group, which imparts specific chemical properties and reactivity. This compound’s ability to form stable bonds with both organic and inorganic substances makes it valuable in various applications, from organic synthesis to industrial production.
Properties
CAS No. |
62183-32-8 |
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Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
trimethyl(non-4-en-5-yloxy)silane |
InChI |
InChI=1S/C12H26OSi/c1-6-8-10-12(11-9-7-2)13-14(3,4)5/h10H,6-9,11H2,1-5H3 |
InChI Key |
ADVBQKAKBLQSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCC)O[Si](C)(C)C |
Origin of Product |
United States |
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